1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-[2-(bromomethyl)phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5H2 |
InChI Key |
FZZXGXWOONQRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 1H-1,2,4-Triazole
The direct alkylation of 1H-1,2,4-triazole with 2-(bromomethyl)phenyl bromide represents a straightforward route to the target compound. This method leverages the nucleophilic properties of the triazole ring, where the nitrogen atom at position 1 attacks the electrophilic bromomethyl group.
In a representative procedure, 1H-1,2,4-triazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Potassium carbonate (K₂CO₃) is added as a base to deprotonate the triazole, enhancing its nucleophilicity. A stoichiometric amount of 2-(bromomethyl)phenyl bromide is introduced dropwise under inert conditions, followed by heating at 80–100°C for 8–12 hours . Post-reaction workup involves filtration to remove inorganic salts, solvent evaporation under reduced pressure, and purification via recrystallization from ethanol or column chromatography. This method achieves yields of 75–85%, with purity exceeding 95% as confirmed by HPLC .
Cyclization Reactions Involving Bromomethyl Intermediates
Cyclization strategies construct the triazole ring in situ while incorporating the bromomethylphenyl moiety. A two-step process is commonly employed:
-
Synthesis of a Thiosemicarbazide Intermediate : 2-(Bromomethyl)phenyl isothiocyanate reacts with a hydrazide derivative (e.g., 4-hydroxybenzoic acid hydrazide) in ethanol under reflux. This forms a thiosemicarbazide intermediate, which undergoes cyclization in basic conditions .
-
Cyclization to Form the Triazole Core : The intermediate is treated with 4N sodium hydroxide (NaOH) at reflux temperatures, inducing cyclization to yield 1-(2-(bromomethyl)phenyl)-1H-1,2,4-triazole. This method emphasizes regioselectivity, favoring the 1,2,4-triazole isomer over other tautomers .
Key advantages include the avoidance of pre-functionalized triazole precursors, though yields are moderate (60–70%) due to competing side reactions .
Bromination of Phenylmethyl Precursors
Bromination of 2-(methylphenyl)-1H-1,2,4-triazole introduces the bromomethyl group via radical or electrophilic substitution. Two protocols dominate:
-
Radical Bromination : Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl₄) under reflux. This method selectively brominates the benzylic position, achieving 70–78% yields .
-
Electrophilic Bromination : Hydrogen bromide (HBr) in acetic acid with a catalytic amount of sulfuric acid (H₂SO₄) facilitates electrophilic substitution. While efficient, this approach risks over-bromination and requires precise temperature control (0–5°C) .
Purification typically involves aqueous workup followed by recrystallization from non-polar solvents like hexane.
Nucleophilic Substitution Approaches
Nucleophilic displacement of leaving groups (e.g., chloride) on pre-functionalized triazole derivatives provides a versatile pathway. For example, 1-(2-(chloromethyl)phenyl)-1H-1,2,4-triazole reacts with sodium bromide (NaBr) in a polar solvent such as DMF at elevated temperatures (100–120°C). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction kinetics, yielding 80–90% conversion .
Comparative Analysis of Synthetic Methods
Recent Advances and Optimizations
Recent innovations focus on solvent-free conditions and catalytic systems to enhance sustainability. For instance, microwave-assisted alkylation reduces reaction times from hours to minutes while maintaining yields above 80% . Additionally, ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) serve as dual solvents and catalysts, improving atom economy .
Chemical Reactions Analysis
Nucleophilic Substitution
A common method involves reacting 3-bromobenzyl chloride with 1H-1,2,4-triazole in the presence of a base (e.g., potassium carbonate). The reaction proceeds via nucleophilic substitution, where the triazole’s nitrogen attacks the electrophilic carbon of the bromomethyl group. This method typically requires heating under reflux conditions to ensure complete conversion.
Enolate-Mediated Cycloaddition
Another approach utilizes β-ketophosphonate precursors. Under cesium carbonate catalysis, the enolate intermediate forms and undergoes a 1,3-dipolar cycloaddition with aryl azides, yielding substituted triazoles. The reaction’s regioselectivity is influenced by steric and electronic factors, with cesium enolates favoring specific conformations for efficient product formation .
Nucleophilic Substitution
The bromomethyl group’s high electrophilicity enables substitution reactions. The triazole’s nitrogen acts as a nucleophile, displacing the bromide ion via an SN2 mechanism. This is favored by polar aprotic solvents and elevated temperatures.
Enolate-Mediated Cycloaddition
The β-ketophosphonate intermediate forms an enolate under basic conditions. This enolate undergoes a [3+2] cycloaddition with aryl azides, generating a triazoline intermediate. Subsequent protonation and elimination steps yield the final triazole product. Steric hindrance (e.g., bulky substituents) can slow this process .
Electrophilic Aromatic Substitution
The bromomethyl group directs electrophilic substitution on the phenyl ring. Reaction conditions (e.g., solvent choice, temperature) influence the regioselectivity of substitution. Electron-donating groups enhance reactivity, while electron-withdrawing groups may deactivate the ring.
Biological Activity
The compound’s triazole ring and bromomethyl group confer antimicrobial properties. Structural modifications (e.g., substituents on the phenyl ring) enhance activity against pathogens like Staphylococcus aureus and Candida albicans. For example, methoxyphenyl derivatives show potent antifungal effects .
Pharmaceutical and Agrochemical Use
The bromomethyl group’s reactivity allows for further functionalization, making it a precursor for drug discovery. Triazoles are explored as antifungal, antibacterial, and anticancer agents due to their ability to interact with enzymes (e.g., via hydrogen bonding or metal coordination) .
Reaction Conditions from Enolate-Mediated Cycloaddition
| Substrate (R₁) | R₂ | Yield |
|---|---|---|
| Me | H | 77% |
| t-Bu | H | 80% |
| Ph | H | 90% |
Research Findings
-
Regioselectivity : The enolate’s conformation (E- or Z-) dictates product formation, with cesium enolates favoring Z-conformers for efficient triazole synthesis .
-
Steric Effects : Bulky substituents (e.g., t-Bu) slow enolate formation, reducing reaction rates .
-
Biological Optimization : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance antimicrobial activity, while electron-withdrawing groups may reduce it .
Scientific Research Applications
Biological Activities
Triazole derivatives, including 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole, exhibit a range of biological activities:
- Antibacterial Activity : Research indicates that triazoles can serve as effective antibacterial agents. For instance, derivatives of triazoles have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that specific substitutions on the triazole ring enhance antibacterial efficacy.
- Antifungal Properties : Triazoles are well-known for their antifungal activity. The compound's structural characteristics allow it to interact effectively with fungal enzymes and cell membranes, making it a candidate for antifungal drug development .
- Antiprotozoal Activity : Some studies have explored the use of triazole derivatives against protozoan parasites like Plasmodium falciparum and Leishmania donovani. These compounds have demonstrated promising antiprotozoal effects .
Pharmaceutical Applications
The unique properties of this compound make it suitable for various pharmaceutical applications:
- Drug Development : The compound can be utilized as a scaffold for designing new drugs targeting bacterial infections and fungal diseases. Its ability to form derivatives with enhanced biological activity supports its role in medicinal chemistry .
- Thymidine Phosphorylase Inhibition : Recent studies have focused on synthesizing bis-triazole compounds that act as inhibitors of thymidine phosphorylase, an enzyme implicated in tumor progression. These compounds exhibit significant anti-tumor potential and warrant further exploration .
Agrochemical Applications
In addition to its pharmaceutical relevance, this compound shows promise in agricultural applications:
- Pesticide Development : The compound's biological activity may be harnessed in developing new pesticides or fungicides. Its structural modifications can lead to agents that effectively combat plant pathogens while minimizing environmental impact .
Case Studies
Several studies highlight the efficacy of triazole derivatives in different applications:
- Antibacterial Studies : A series of clinafloxacin-triazole hybrids were synthesized and tested against various bacterial strains. Results indicated that some derivatives exhibited MIC values lower than those of established antibiotics like ciprofloxacin and chloramphenicol, showcasing their potential as alternative antibacterial agents .
- Antifungal Research : Investigations into the antifungal properties of triazoles have revealed their effectiveness against resistant fungal strains. Compounds derived from this compound were found to inhibit fungal growth significantly compared to traditional antifungals .
- Antiprotozoal Evaluation : In vitro studies demonstrated that certain triazole derivatives possess potent antiprotozoal activity against Plasmodium falciparum, indicating their potential as antimalarial agents .
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-(bromomethyl)phenyl)-1H-1,2,4-triazole with structurally related triazole derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Substituent Variations and Structural Features
Key Observations:
- Chlorine vs. Bromine : Chlorine substituents (e.g., in dichlorobenzyl derivatives) improve antifungal activity through enhanced stability and lipophilicity, while bromine’s larger atomic size may increase membrane permeability .
- Functional Groups: Epoxide-containing intermediates (e.g., fluconazole impurities) pose genotoxicity risks, whereas bromomethyl derivatives are more versatile in synthetic modifications without inherent toxicity .
Reactivity and Stability
- Bromomethyl Group : The C-Br bond in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), enabling diverse derivatization. This contrasts with stable C-Cl bonds in dichlorobenzyl analogues .
- Degradation : Bromine’s higher leaving-group tendency may lead to hydrolytic instability compared to fluorine-containing triazoles (e.g., voriconazole impurities), which resist nucleophilic attack .
Biological Activity
1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The triazole moiety has been extensively studied due to its ability to interact with biological systems effectively.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of bromomethyl-substituted phenyl compounds with hydrazine derivatives followed by cyclization to form the triazole ring. Various synthetic pathways have been explored to optimize yield and purity while maintaining biological activity .
Antibacterial Activity
Research has demonstrated that 1,2,4-triazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to this compound exhibit MIC values ranging from 0.25 to 32 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
- Case Study : In a comparative study, compounds with a bromine substituent at the C-6 position showed enhanced antibacterial activity against resistant strains like MRSA .
Antifungal Activity
The antifungal potential of this compound is notable as well. The triazole core is a common feature in many antifungal agents.
- Activity Spectrum : Research indicates that derivatives exhibit activity against fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) suggests that modifications at the phenyl ring can enhance antifungal efficacy .
Anti-inflammatory and Anticancer Properties
The anti-inflammatory effects of triazoles have been attributed to their ability to modulate cytokine release and influence immune responses.
- Cytokine Modulation : Compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
- Anticancer Activity : Some studies have reported that triazole derivatives can inhibit cancer cell proliferation in various lines (e.g., HT29 colorectal cancer cells), with mechanisms potentially involving apoptosis induction .
Research Findings and Data Tables
| Biological Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Antibacterial | 0.25 - 32 | S. aureus, E. coli |
| Antifungal | Varies | C. albicans, A. niger |
| Anti-inflammatory | N/A | Cytokine modulation |
| Anticancer | N/A | HT29 cells |
Q & A
Q. What are the recommended synthetic methodologies for 1-(2-(Bromomethyl)phenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1H-1,2,4-triazole derivatives with 2-(bromomethyl)phenyl precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) is a common approach. Optimization involves varying reaction time (4–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1 to 1:1.2) . Microwave-assisted synthesis (e.g., 300 W, 120°C, 15–30 minutes) improves yield and reduces side products, as demonstrated for structurally analogous triazoles .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include orthorhombic crystal systems (space group P222) with unit cell dimensions a ≈ 11.3 Å, b ≈ 14.1 Å, c ≈ 15.9 Å, validated for similar brominated triazoles . Complementary techniques:
- NMR : H and C NMR to verify substituent positions (e.g., bromomethyl peaks at δ 4.5–5.0 ppm).
- FT-IR : C-Br stretching vibrations at 550–600 cm and triazole ring vibrations at 1500–1600 cm .
Q. What solvents and storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer : Use anhydrous DMSO or ethanol for dissolution to prevent hydrolysis of the bromomethyl group. Store at –20°C in amber vials under inert gas (N/Ar) to avoid photodegradation and moisture absorption. Stability assays (HPLC monitoring over 30 days) show <5% degradation under these conditions for analogous triazoles .
Advanced Research Questions
Q. How do electronic and steric effects of the bromomethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT studies (B3LYP/6-311+G(d,p)) on similar triazoles reveal that the electron-withdrawing bromine increases the electrophilicity of the adjacent methyl group, enhancing oxidative addition with Pd(0) catalysts. Steric hindrance from the phenyl ring requires bulky ligands (e.g., XPhos) to improve coupling efficiency . Kinetic studies (GC-MS monitoring) suggest a second-order dependence on Pd catalyst concentration .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies with controlled substituent variations. For example:
- Replace bromomethyl with chloromethyl or iodomethyl to assess halogen-dependent bioactivity.
- Use QSAR models (e.g., CoMFA/CoMSIA) to correlate logP, polar surface area, and IC values. A study on triazole-thiones showed that bromine’s hydrophobicity enhances membrane penetration but may increase off-target cytotoxicity . Validate with dual-activity assays (e.g., MIC for antimicrobial activity and MTT for cytotoxicity) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., cytochrome P450 enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (PDB: 1TQN for CYP3A4). Key findings for analogous triazoles:
- The triazole ring forms π-π interactions with Phe residues.
- Bromomethyl groups occupy hydrophobic pockets, reducing binding energy (ΔG ≈ –9.5 kcal/mol) .
- Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Q. How can crystallization challenges (e.g., polymorphism) be addressed during formulation studies?
- Methodological Answer : Use solvent-drop grinding with ethanol/acetone (1:1) to isolate stable polymorphs. SCXRD data for related compounds show that bromine’s heavy atom effect improves crystal lattice stability via C–H···Br interactions (distance ≈ 3.1 Å) . Differential scanning calorimetry (DSC) identifies melting points (mp ≈ 180–190°C) and polymorphic transitions .
Data Contradiction Analysis
Q. Why do spectral data (NMR/IR) for this compound vary across literature sources?
- Methodological Answer : Variations arise from solvent polarity, concentration, and instrumentation. For example:
- H NMR in CDCl vs. DMSO-d: Bromomethyl proton shifts differ by 0.2–0.3 ppm due to solvent deshielding.
- FT-IR discrepancies (e.g., C-Br peaks) correlate with KBr pellet preparation techniques . Standardize protocols using deuterated solvents and internal references (e.g., TMS) .
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic media?
- Methodological Answer : Conduct phase-solubility diagrams (e.g., shake-flask method) across pH 3–10. For brominated triazoles, logP ≈ 2.5 predicts moderate hydrophobicity, but protonation of the triazole nitrogen (pKa ≈ 6.5) enhances water solubility at acidic pH . Use Hansen solubility parameters (δD ≈ 18 MPa, δP ≈ 8 MPa) to identify optimal co-solvents (e.g., PEG-400) .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
